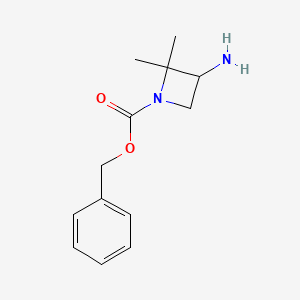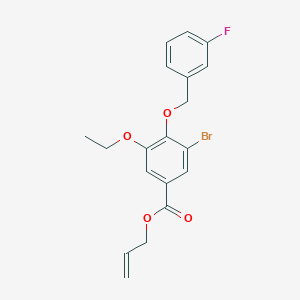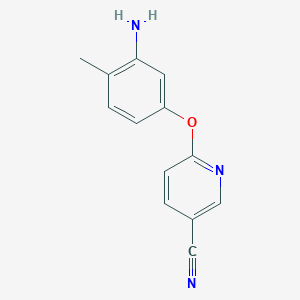![molecular formula C10H21NOS B13007506 Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine is a compound that features an oxetane ring, a sulfur atom, and an amine group The oxetane ring is a four-membered cyclic ether, which is known for its stability and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring . The sulfur atom can be introduced through nucleophilic substitution reactions, and the amine group can be added via reductive amination or other amine-forming reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxetane ring can be reduced to form linear alcohols or ethers.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Linear alcohols or ethers.
Substitution: Various alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a stable scaffold that enhances the binding affinity of the compound to its target. The sulfur atom can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2,2-Disubstituted Oxetanes: These compounds share the oxetane ring but differ in the substituents attached to the ring.
Azetidine Derivatives: These compounds contain a four-membered nitrogen-containing ring and have similar stability and reactivity.
Thiazolidines: These compounds feature a sulfur and nitrogen in a five-membered ring and have comparable chemical properties
Uniqueness: Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine is unique due to the combination of the oxetane ring, sulfur atom, and amine group, which confer distinct chemical and biological properties. The presence of the oxetane ring enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C10H21NOS |
|---|---|
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
N-ethyl-2-(oxetan-3-ylsulfanyl)pentan-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-4-10(11-5-2)8(3)13-9-6-12-7-9/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZIMGXNJMFXMIQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)SC1COC1)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


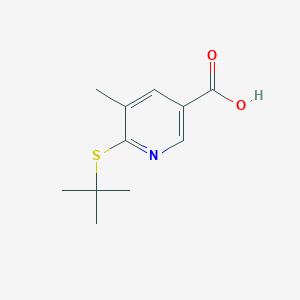

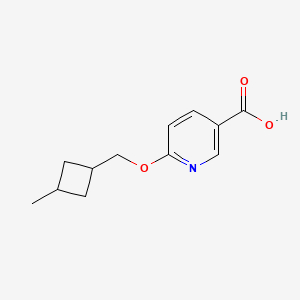
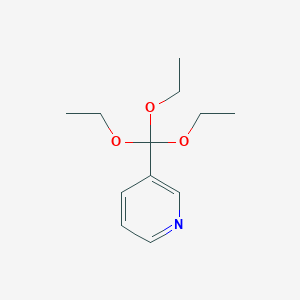
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)

![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)
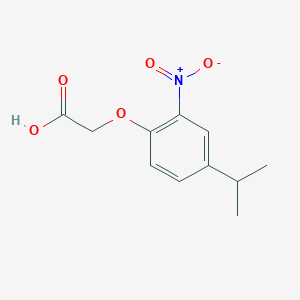
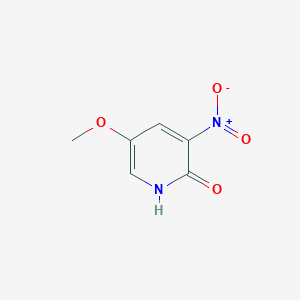
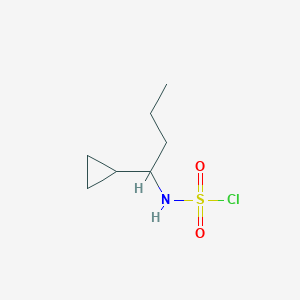
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
